The synthesis of Fmoc-2-fluoro-N-methyl-L-phenylalanine typically involves the following methods:
Fmoc-2-fluoro-N-methyl-L-phenylalanine has a complex molecular structure characterized by:
CC(=O)N(C)C1=CC=C(C=C1F)C2=CC=CC=C2
IRXSLJNXXZKURP-UHFFFAOYSA-N
This structure contributes to its properties as a building block in peptide synthesis.
Fmoc-2-fluoro-N-methyl-L-phenylalanine can undergo several chemical reactions:
The mechanism of action for Fmoc-2-fluoro-N-methyl-L-phenylalanine primarily revolves around its role in peptide synthesis:
The compound exhibits unique spectroscopic properties due to the fluorenyl group, which can be monitored via UV spectroscopy during synthetic processes .
Fmoc-2-fluoro-N-methyl-L-phenylalanine is widely used in scientific research, particularly in:
CAS No.: 1910-41-4
CAS No.: 13463-39-3
CAS No.:
CAS No.: 91698-30-5
CAS No.: 73628-28-1